molecular formula C6H4Br2O3S B8384017 3,4-dibromobenzenesulfonic Acid

3,4-dibromobenzenesulfonic Acid

Cat. No. B8384017
M. Wt: 315.97 g/mol
InChI Key: PJZQHXYJXLXFGB-UHFFFAOYSA-N
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Patent
US05856520

Procedure details

A 300-ml four-neck flask equipped with a stirring device, a condenser and a thermometer was prepared. Then, 80 g of 1,2-ethylene dichloride and 51 g (0.22 mols) of 1,2-dibromobenzene were placed in the flask, and 38 g (0.29 mols) of 60% fuming sulfuric acid was added thereto dropwise in a gentle stream of nitrogen gas and allowed to react therewith at 70° C. for 2 hours. After the resulting reaction product solution was cooled, a reaction product was filtered out, and then dried. Thus, 51 g of crude 3,4-dibromobenzenesulfonic acid was obtained.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[Br:8].[S:9](=O)(=[O:12])([OH:11])[OH:10]>C(Cl)CCl>[Br:1][C:2]1[CH:7]=[C:6]([S:9]([OH:12])(=[O:11])=[O:10])[CH:5]=[CH:4][C:3]=1[Br:8]

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
80 g
Type
solvent
Smiles
C(CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300-ml four-neck flask equipped with a stirring device, a condenser
CUSTOM
Type
CUSTOM
Details
a thermometer was prepared
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
After the resulting reaction product solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
a reaction product was filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1Br)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.